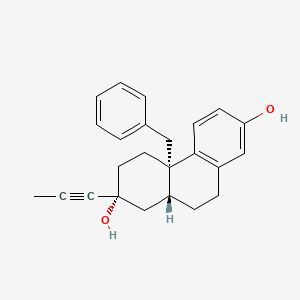
(2R,4aS,10aR)-4a-benzyl-2-(prop-1-ynyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-409069 is a small molecule drug initially developed by Pfizer Inc. It functions as a glucocorticoid receptor antagonist, which means it blocks the action of glucocorticoids, a class of steroid hormones involved in the regulation of various physiological processes, including metabolism and immune response .
Preparation Methods
The synthesis of CP-409069 involves the creation of nonsteroidal templates for the glucocorticoid receptor that contain an element of pseudo-C2 symmetry. The enantiomer of the initial design, 1Ra, showed the desired ligand binding to the glucocorticoid receptor. The pseudo-C2 symmetry of the template allowed for rapid improvements in glucocorticoid receptor activity, resulting in potent, selective, nonsteroidal glucocorticoid receptor antagonists .
Chemical Reactions Analysis
CP-409069 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It has been used as a model compound for studying the design of nonsteroidal templates for glucocorticoid receptor antagonists.
Biology: It has been used to study the role of glucocorticoid receptors in various biological processes, including inflammation and immune response.
Mechanism of Action
CP-409069 exerts its effects by binding to the glucocorticoid receptor and blocking the action of glucocorticoids. This prevents the glucocorticoid receptor from binding to glucocorticoid response elements in the DNA, thereby inhibiting the transcription of glucocorticoid-responsive genes. This mechanism affects various physiological processes, including inflammation, immune response, and metabolism .
Comparison with Similar Compounds
CP-409069 is similar to other nonsteroidal glucocorticoid receptor antagonists, such as CP-394531. Both compounds were developed using a computer-assisted, pharmacophore design approach that involved the creation of nonsteroidal templates with pseudo-C2 symmetry. CP-409069 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor .
Properties
Molecular Formula |
C24H26O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(2R,4aS,10aR)-4a-benzyl-2-prop-1-ynyl-1,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C24H26O2/c1-2-12-23(26)13-14-24(16-18-6-4-3-5-7-18)20(17-23)9-8-19-15-21(25)10-11-22(19)24/h3-7,10-11,15,20,25-26H,8-9,13-14,16-17H2,1H3/t20-,23-,24+/m1/s1 |
InChI Key |
WDSPVCXWXOIFRA-HUVFLSCGSA-N |
Isomeric SMILES |
CC#C[C@]1(CC[C@@]2([C@@H](C1)CCC3=C2C=CC(=C3)O)CC4=CC=CC=C4)O |
Canonical SMILES |
CC#CC1(CCC2(C(C1)CCC3=C2C=CC(=C3)O)CC4=CC=CC=C4)O |
Synonyms |
4a-benzyl-2-prop-1-ynyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol CP 409069 CP-409069 CP409069 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















